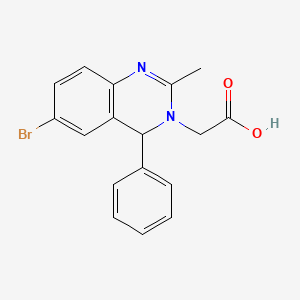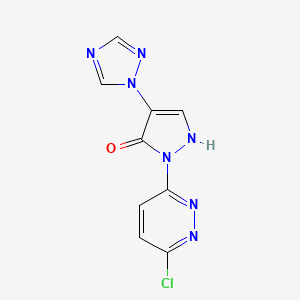
1-(6-chloro-3-pyridazinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-3-pyridazinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol (CPT) is a chemical compound that has been used in a wide range of scientific research applications. CPT is a derivative of pyrazolone, which is an organic compound used in the synthesis of drugs and other compounds. CPT has been studied extensively due to its unique chemical structure and its potential applications. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, highlighting the antimicrobial and antioxidant activities of these compounds. This research demonstrated the potential of such chemicals in the development of new therapeutic agents, with moderate to good binding energies on target proteins indicating their biological relevance (Flefel et al., 2018).
Antimicrobial Activity
El-Mariah, Hosny, and Deeb (2006) synthesized a series of pyridazino and triazine derivatives, evaluating their antimicrobial activity against six microorganisms. This study underscores the compound's utility in creating antimicrobial agents, further expanding its scientific applications (El-Mariah, Hosny, & Deeb, 2006).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) conducted a study focusing on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, evaluating their anticancer and in vitro antibacterial and antifungal activities. This research indicates the compound's significant potential in developing pharmaceutical drugs to combat cancer and microbial resistance (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Synthesis
Another relevant study by Bhat et al. (2016) on the synthesis of 1,2,3-triazolyl pyrazole derivatives showcased their antimicrobial activities, supported by in silico molecular docking studies. These findings suggest the compound's application in developing antimicrobial agents with high efficacy (Bhat et al., 2016).
Propiedades
IUPAC Name |
2-(6-chloropyridazin-3-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN7O/c10-7-1-2-8(15-14-7)17-9(18)6(3-12-17)16-5-11-4-13-16/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKHZTXVXINBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-3-pyridazinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

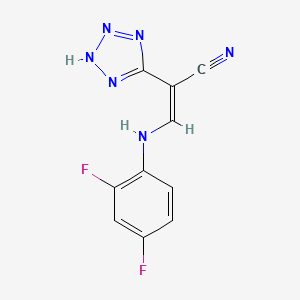
![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)
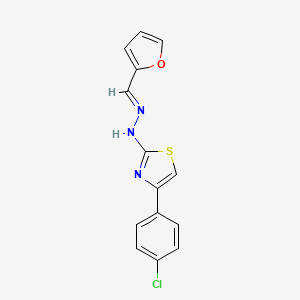
![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
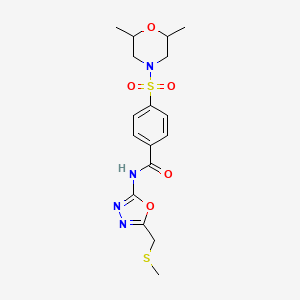
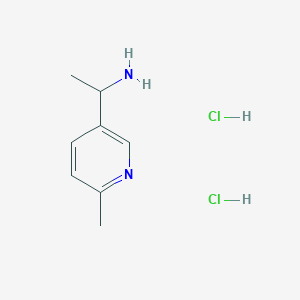
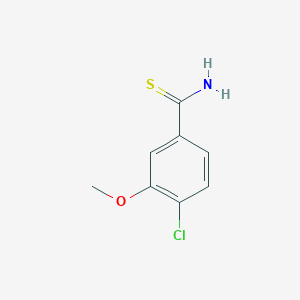
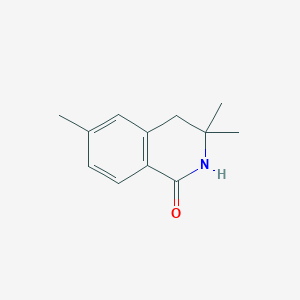
![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
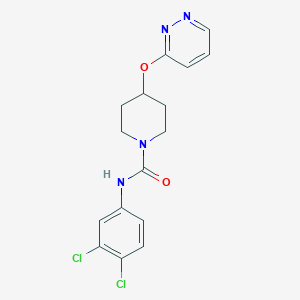
![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)
![2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2986327.png)
